3-Fluoro-4-methyl-5-nitrobenzonitrile
Overview
Description
3-Fluoro-4-methyl-5-nitrobenzonitrile: is an organic compound with the molecular formula C8H5FN2O2 and a molecular weight of 180.14 g/mol . It is a derivative of benzonitrile, characterized by the presence of a fluorine atom, a methyl group, and a nitro group on the benzene ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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From Benzeneacetic Acid, 4-cyano-2-fluoro-, Methyl Ester:
- A 50 mL four-necked flask is charged with 1.0 g of methyl 2-fluoro-4-cyanophenylacetate, 0.19 g of water, 1.15 g of 95% anhydrous calcium chloride, and 15 g of N,N-dimethylacetamide.
- The mixture is stirred and heated to 140-145°C for 20-24 hours.
- After cooling to 60-70°C, the mixture is concentrated under reduced pressure and purified by column chromatography to yield 3-fluoro-4-methylbenzonitrile as a pale yellow solid with an 89% yield .
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Industrial Production Methods:
- In a 1 L four-necked flask, 168.4 g of diethyl 2-(4-cyano-2-fluorophenyl)-1,3-propanedioate, 21.7 g of water, and 140.9 g of 95% anhydrous calcium chloride are combined with 606 g of N,N-dimethylacetamide.
- The mixture is stirred and heated to 140-145°C for 20-24 hours.
- After cooling to 30°C, 352.5 g of water and 303 g of methylene chloride are added, followed by 70.2 g of concentrated hydrochloric acid to adjust the pH to 5-7.
- The organic phase is separated, concentrated under reduced pressure, and purified by vacuum distillation to yield 58.0 g of 3-fluoro-4-methylbenzonitrile as a white solid with a 71.2% yield .
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions:
- 3-Fluoro-4-methyl-5-nitrobenzonitrile can undergo nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group, which activates the benzene ring towards nucleophiles.
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Reduction Reactions:
- The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Major Products Formed:
Substitution: Formation of 3-fluoro-4-methyl-5-aminobenzonitrile.
Reduction: Formation of 3-fluoro-4-methyl-5-aminobenzonitrile.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
- Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine:
- Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
Molecular Targets and Pathways:
- The exact mechanism of action of 3-fluoro-4-methyl-5-nitrobenzonitrile is not well-documented. its structural features suggest that it may interact with specific enzymes or receptors, potentially inhibiting their activity or altering their function. The presence of the nitro group may also contribute to its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
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3-Fluoro-4-methylbenzonitrile:
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3-Fluoro-5-nitrobenzonitrile:
Uniqueness:
- The combination of the fluorine, methyl, and nitro groups in this compound provides a unique set of chemical properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-fluoro-4-methyl-5-nitrobenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c1-5-7(9)2-6(4-10)3-8(5)11(12)13/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDMVVSHLAHHEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101276827 | |
Record name | Benzonitrile, 3-fluoro-4-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101276827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146290-07-4 | |
Record name | Benzonitrile, 3-fluoro-4-methyl-5-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1146290-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 3-fluoro-4-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101276827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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